4-(4-Ethylpiperazin-1-yl)-3-fluoroaniline hydrochloride
CAS No.: 1431965-94-4
Cat. No.: VC5283464
Molecular Formula: C12H19ClFN3
Molecular Weight: 259.75
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1431965-94-4 |
|---|---|
| Molecular Formula | C12H19ClFN3 |
| Molecular Weight | 259.75 |
| IUPAC Name | 4-(4-ethylpiperazin-1-yl)-3-fluoroaniline;hydrochloride |
| Standard InChI | InChI=1S/C12H18FN3.ClH/c1-2-15-5-7-16(8-6-15)12-4-3-10(14)9-11(12)13;/h3-4,9H,2,5-8,14H2,1H3;1H |
| Standard InChI Key | AJMAKNWNMBXADE-UHFFFAOYSA-N |
| SMILES | CCN1CCN(CC1)C2=C(C=C(C=C2)N)F.Cl |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
4-(4-Ethylpiperazin-1-yl)-3-fluoroaniline hydrochloride (CAS: 1197193-28-4) consists of a benzene ring substituted with a fluorine atom at the 3-position and a 4-ethylpiperazin-1-yl group at the 4-position, protonated as a hydrochloride salt. The piperazine moiety adopts a chair conformation, while the ethyl group enhances steric bulk and modulates basicity. The SMILES notation CCN1CCN(CC1)c1ccc(cc1F)N explicitly defines the connectivity, emphasizing the ethylpiperazine-aniline linkage .
Spectral Data
While experimental NMR or IR spectra for this compound are unavailable in the provided sources, analogous piperazinyl-aniline derivatives exhibit characteristic signals:
-
¹H NMR: Aromatic protons resonate at δ 6.5–7.2 ppm, with piperazine methylenes at δ 2.4–3.1 ppm and ethyl group signals at δ 1.1 (triplet) and 2.5 (quartet) .
-
IR: N-H stretches (3280–3340 cm⁻¹), C-F vibrations (1100–1250 cm⁻¹), and aromatic C=C stretches (1450–1600 cm⁻¹) are expected .
Physicochemical Properties
Key Molecular Parameters
The compound’s drug-like properties are summarized below:
The moderate logP value indicates balanced hydrophilicity-lipophilicity, favoring membrane permeability without excessive lipid accumulation. The polar surface area (<30 Ų) suggests potential for blood-brain barrier penetration .
Solubility and Stability
Aqueous solubility (logSw = -1.43) implies limited intrinsic solubility, necessitating salt formulation (HCl) for pharmaceutical use . Stability under physiological conditions remains uncharacterized, but piperazine derivatives generally exhibit pH-dependent degradation, with protonation at gastric pH enhancing solubility .
Synthetic Routes and Industrial Production
Reported Synthesis Strategies
Though no explicit synthesis is documented for this compound, analogous piperazinyl-anilines are typically prepared via:
-
Nucleophilic Aromatic Substitution: Reaction of 3-fluoro-4-nitroaniline with 1-ethylpiperazine under basic conditions, followed by nitro reduction and HCl salt formation .
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 3-fluoro-4-bromoaniline with 1-ethylpiperazine .
Process Optimization Challenges
Key challenges include:
-
Regioselectivity: Ensuring substitution occurs exclusively at the 4-position of the aniline ring.
-
Purification: Separating unreacted 1-ethylpiperazine and positional isomers via column chromatography or recrystallization .
Regulatory and Industrial Status
Regulatory Classification
Under the Harmonized System (HS), this compound falls under code 2933599090 ("compounds containing a piperazine ring"), attracting a 6.5% MFN tariff . Safety data (LD₅₀, NOAEL) are unavailable, necessitating GHS-compliant hazard labeling until further testing.
Future Directions
Research Priorities
-
ADMET Profiling: Systematic assessment of absorption, metabolism, and toxicity in preclinical models.
-
Target Deconvolution: High-throughput screening against kinase panels and microbial targets.
-
Formulation Development: Co-crystallization or prodrug strategies to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume